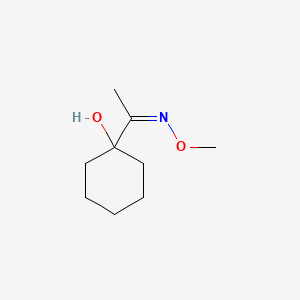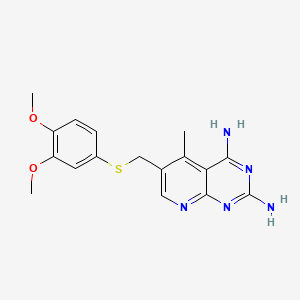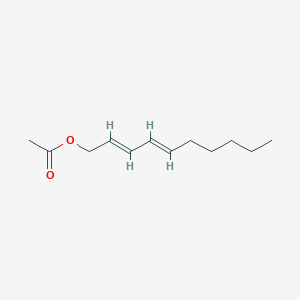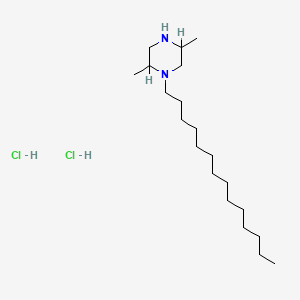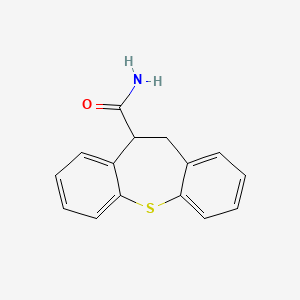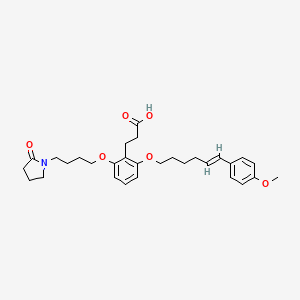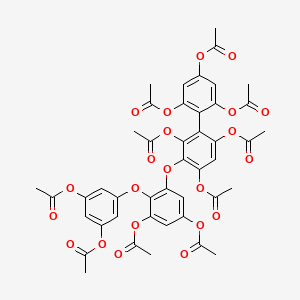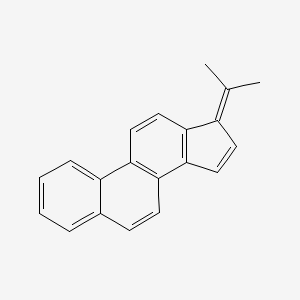
Trisodium yttrium bis(phosphate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trisodium yttrium bis(phosphate) is an inorganic compound with the molecular formula Na3O8P2Y.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trisodium yttrium bis(phosphate) can be synthesized through a reaction involving yttrium nitrate and trisodium phosphate in an aqueous solution. The reaction typically occurs under controlled pH and temperature conditions to ensure the formation of the desired compound. The general reaction is as follows:
[ \text{Y(NO}_3\text{)}_3 + 2\text{Na}_3\text{PO}_4 \rightarrow \text{Na}_3\text{O}_8\text{P}_2\text{Y} + 3\text{NaNO}_3 ]
Industrial Production Methods
Industrial production of trisodium yttrium bis(phosphate) involves large-scale reactions in reactors where yttrium salts and sodium phosphate are mixed under optimized conditions. The product is then filtered, washed, and dried to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Trisodium yttrium bis(phosphate) undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form higher oxidation state compounds.
Reduction: Reduction reactions can yield lower oxidation state yttrium compounds.
Substitution: It can participate in substitution reactions where phosphate groups are replaced by other anions or ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products
The major products formed from these reactions include various yttrium phosphates and complexes with different oxidation states and coordination environments .
Scientific Research Applications
Trisodium yttrium bis(phosphate) has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other yttrium compounds and as a catalyst in various chemical reactions.
Medicine: It is being explored for use in radiopharmaceuticals for cancer treatment and diagnostic imaging.
Industry: It is used in the production of advanced materials, including ceramics and phosphors for lighting and display technologies .
Mechanism of Action
The mechanism by which trisodium yttrium bis(phosphate) exerts its effects involves its interaction with molecular targets and pathways. In biological systems, it can bind to specific proteins and enzymes, altering their activity and leading to therapeutic effects. In industrial applications, its unique chemical properties enable it to act as a catalyst or functional material in various processes .
Comparison with Similar Compounds
Similar Compounds
Trisodium phosphate (Na3PO4): A widely used cleaning agent and food additive.
Yttrium phosphate (YPO4): Used in various industrial applications, including as a catalyst and in ceramics.
Sodium phosphate (Na3PO4): A general term for phosphate salts of sodium, used in various applications.
Uniqueness
Trisodium yttrium bis(phosphate) is unique due to its combination of yttrium and phosphate, which imparts distinct chemical and physical properties.
Properties
CAS No. |
55859-81-9 |
|---|---|
Molecular Formula |
Na3O8P2Y |
Molecular Weight |
347.82 g/mol |
IUPAC Name |
trisodium;yttrium(3+);diphosphate |
InChI |
InChI=1S/3Na.2H3O4P.Y/c;;;2*1-5(2,3)4;/h;;;2*(H3,1,2,3,4);/q3*+1;;;+3/p-6 |
InChI Key |
FIAHCMHEHIBACJ-UHFFFAOYSA-H |
Canonical SMILES |
[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Na+].[Na+].[Na+].[Y+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



